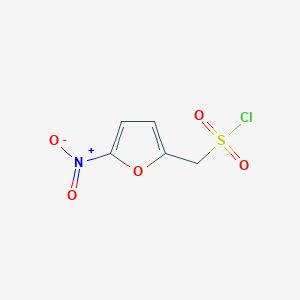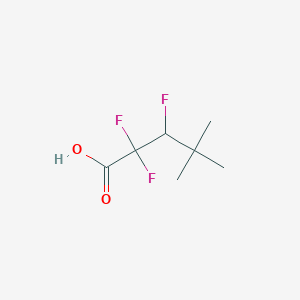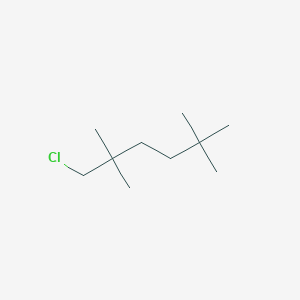
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features both pyridine and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate linear compounds. For instance, the reaction of 5-aminopyridine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups onto the molecule .
Applications De Recherche Scientifique
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with different substituents, leading to varied biological activities.
3-Methyl-5-amino-pyrazole: Another pyrazole derivative with different functional groups, affecting its reactivity and applications
Uniqueness
1-(5-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combination of pyridine and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
2-(5-aminopyridin-3-yl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-2-8-4-10(15)14(13-8)9-3-7(11)5-12-6-9/h3,5-6H,2,4,11H2,1H3 |
Clé InChI |
AMIHUWRWWWUPLF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=O)C1)C2=CN=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


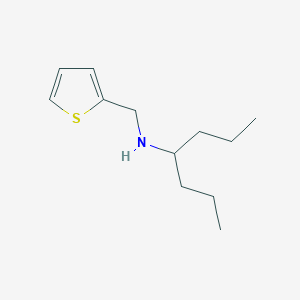
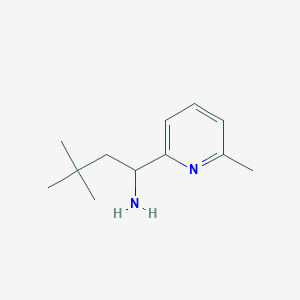
![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)

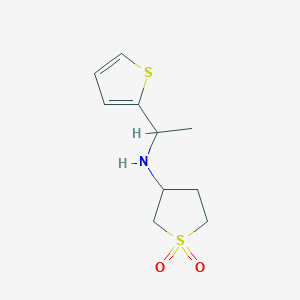
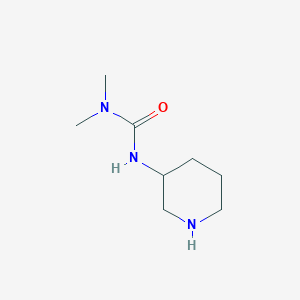
![1-{[(Benzyloxy)carbonyl]amino}-2-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13240900.png)
![N-[(2-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13240909.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine](/img/structure/B13240921.png)

